molecular formula C8H10N4S3 B14907283 5-(((2-Ethylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine

5-(((2-Ethylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine

Cat. No.: B14907283
M. Wt: 258.4 g/mol
InChI Key: MHZKZYLYWQVLLH-UHFFFAOYSA-N
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Description

5-(((2-Ethylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features both thiazole and thiadiazole rings These types of compounds are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((2-Ethylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine typically involves the formation of the thiazole and thiadiazole rings followed by their coupling. One common method includes the reaction of 2-ethylthiazole with a suitable thiadiazole precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

5-(((2-Ethylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

5-(((2-Ethylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties, such as sensors and catalysts.

Mechanism of Action

The mechanism of action of 5-(((2-Ethylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: Known for its anticancer properties.

    1,3,4-Thiadiazole Derivatives: Exhibits antimicrobial and antifungal activities.

    2,4-Disubstituted Thiazoles: Studied for their broad-spectrum biological activities.

Uniqueness

5-(((2-Ethylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is unique due to the combination of thiazole and thiadiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound in various research fields.

Properties

Molecular Formula

C8H10N4S3

Molecular Weight

258.4 g/mol

IUPAC Name

5-[(2-ethyl-1,3-thiazol-4-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H10N4S3/c1-2-6-10-5(3-13-6)4-14-8-12-11-7(9)15-8/h3H,2,4H2,1H3,(H2,9,11)

InChI Key

MHZKZYLYWQVLLH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CS1)CSC2=NN=C(S2)N

Origin of Product

United States

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